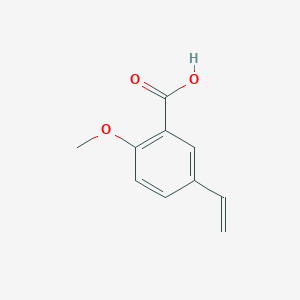2-Methoxy-5-vinylbenzoic acid
CAS No.:
Cat. No.: VC20689945
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10O3 |
|---|---|
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 5-ethenyl-2-methoxybenzoic acid |
| Standard InChI | InChI=1S/C10H10O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3,(H,11,12) |
| Standard InChI Key | QQFIJHAYXRGXCY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C)C(=O)O |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-Methoxy-5-vinylbenzoic acid is systematically named 5-ethenyl-2-methoxybenzoic acid under IUPAC guidelines . Its molecular formula, C₁₀H₁₀O₃, reflects a benzene ring substituted with a carboxylic acid (–COOH), methoxy (–OCH₃), and vinyl (–CH=CH₂) group. The SMILES notation, COC1=C(C=C(C=C1)C=C)C(=O)O, encodes its connectivity, while the InChIKey (QQFIJHAYXRGXCY-UHFFFAOYSA-N) provides a unique identifier for database retrievals .
Synthetic Methodologies
Bromination-Precursor Routes
A patent (CN112250562A) details the synthesis of 2-bromo-5-methoxybenzoic acid via bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) in halogenated solvents (e.g., chloroform) with red phosphorus and sulfuric acid . This intermediate could undergo elimination or coupling reactions to introduce the vinyl group. For example, a Heck coupling with ethylene or a Wittig reaction might replace the bromine with a vinyl moiety .
Direct Functionalization Strategies
Source 4 describes olefination reactions using hypervalent iodine reagents (e.g., MTPPB) to install vinyl groups on aromatic acids . Applying this to 2-methoxybenzoic acid under basic conditions (tBuOK/THF) could yield the target compound. Typical yields for analogous reactions range from 70–90% .
Table 1: Comparative Synthetic Conditions
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination-Coupling | NBS, Red P, H₂SO₄ | Chloroform | 83–92.7 | 98.5–99.2 |
| Direct Olefination | MTPPB, tBuOK | THF | 70–85 | ≥95 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by polar functional groups:
-
Polar solvents: Soluble in methanol, ethanol, and dichloromethane due to hydrogen bonding with –COOH and –OCH₃ .
-
Aqueous media: Limited solubility at neutral pH but increased solubility under basic conditions (as carboxylate salts) .
Stability concerns include potential polymerization of the vinyl group under heat or light, necessitating storage in inert atmospheres .
Thermodynamic and Kinetic Parameters
-
LogP: Estimated at ~1.7 (similar to 2-hydroxy-3-methoxy-5-vinylbenzoic acid ), indicating moderate lipophilicity.
-
pKa: The carboxylic acid group has an approximate pKa of 4.2, comparable to benzoic acid derivatives .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The vinyl group enables participation in Diels-Alder reactions, forming six-membered rings for drug scaffolds . For example, cycloaddition with dienes could yield tetralone derivatives, precursors to anticoagulants or anti-inflammatories.
Polymer Chemistry
As a monomer, the compound’s vinyl group allows radical polymerization to create poly(vinyl benzoic acid) copolymers. These materials exhibit pH-responsive behavior, useful in drug delivery systems .
Cross-Coupling Reactions
The vinyl moiety serves as a substrate in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures prevalent in agrochemicals .
Future Directions
Research gaps include:
-
Catalytic asymmetric synthesis to access enantiopure forms for chiral drug synthesis.
-
Thermal stability studies to optimize polymerization conditions.
-
Ecotoxicity assessments to evaluate environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume